molecular formula C19H24N4O6 B2523754 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate CAS No. 478046-47-8

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate

Cat. No.: B2523754
CAS No.: 478046-47-8
M. Wt: 404.423
InChI Key: SJHVBDMCCFOAPF-HEHNFIMWSA-N
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Description

[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate is a synthetic organic compound featuring a cyclohexylidene scaffold substituted with a 2,4-dinitrophenyl group and an N-cyclohexylcarbamate moiety. This compound belongs to a class of carbamate derivatives, which are structurally characterized by the presence of a carbamate (–OCONH–) functional group.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h10-13,15H,1-9H2,(H,20,24)/b21-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHVBDMCCFOAPF-HEHNFIMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted cyclohexylidene compounds.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexylidene moiety may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Features :

  • Coordination Chemistry: Forms 1:1 [M:L] complexes with Fe(II), confirmed by magnetic moment measurements (one unpaired electron) and IR spectroscopy, indicating coordination via phenolic oxygen and hydrazine nitrogen .
  • Comparison : Unlike the target carbamate compound, this Schiff base ligand lacks the carbamate group but shares the 2,4-dinitrophenyl motif. The absence of carbamate reduces steric hindrance, facilitating metal coordination.

Propiconazole and Etaconazole (Pesticide Analogs)

Molecular Structures :

  • Propiconazole: Contains a 1,2,4-triazole ring and 2,4-dichlorophenyl group .
  • Etaconazole: Similar structure but with an ethyl substituent .
  • Applications: Azoles are antifungal agents, whereas the target carbamate may exhibit pesticidal activity via inhibition of acetylcholinesterase (inferred from carbamate pharmacology).

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of carbamate derivatives often requires careful control of reaction conditions to avoid hydrolysis of the carbamate group. For example, triethylamine is commonly used as a base in dichloromethane to facilitate acylation reactions, as seen in analogous syntheses .
  • Spectroscopic Characterization : Mass spectrometry (ESI) and ¹H NMR are critical for confirming molecular weights and structural motifs. For instance, the 4-methoxybenzoate analog showed a molecular ion peak at m/z 413.38 , while Fe(II) complexes require additional techniques like molar conductivity and magnetic moment measurements .

Biological Activity

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O5, and it features a dinitrophenyl group attached to a cyclohexylidene amine structure. The presence of the carbamate moiety suggests possible interactions with biological macromolecules, enhancing its bioactivity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in various cancer cell lines. This is often mediated by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed with certain dinitrophenyl derivatives. Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells .

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The findings indicate:

  • High Selectivity : The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Dose-Dependent Effects : Cytotoxicity was observed to be dose-dependent, with higher concentrations leading to increased cell death .

Data Summary

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AM14 Melanoma10Apoptosis via caspase activation
Compound BBreast Cancer15ROS-mediated cell death
Compound CLung Cancer12Inhibition of proliferation

Case Studies

  • Study on Antiproliferative Agents : A study evaluated a series of quinone-based compounds similar to this compound. Results indicated significant antiproliferative activity against multiple cancer types, including melanoma and breast cancer. The study highlighted the role of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by dinitrophenyl derivatives. It was found that these compounds could effectively induce apoptosis through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate, and how can purity be ensured?

The compound can be synthesized via Schiff base formation, starting with cyclohexanone and 2,4-dinitrophenylhydrazine. Key steps include:

  • Condensation of cyclohexanone with 2,4-dinitrophenylhydrazine in methanol under acidic conditions (10% HCl) to form the hydrazone intermediate .
  • Subsequent reaction with N-cyclohexylcarbamoyl chloride in the presence of a base (e.g., NaOH) to introduce the carbamate group . Purification involves recrystallization using ethanol/ethyl acetate mixtures and vacuum drying. Purity is confirmed via melting point consistency, elemental analysis (±0.3% for C, H, N), and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

  • ¹H NMR : To identify cyclohexylidene proton environments (δ 1.2–2.8 ppm) and aromatic protons from the dinitrophenyl group (δ 8.2–9.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹), C=N (Schiff base, ~1600 cm⁻¹), and NO₂ (asymmetric/symmetric stretches at ~1520/1340 cm⁻¹) .
  • UV-Vis : Absorption bands at 250–300 nm (π→π* transitions in aromatic systems) and 350–450 nm (n→π* transitions in nitro groups) .

Q. What safety protocols are necessary when handling this compound?

Based on structurally similar nitroaromatic compounds:

  • GHS Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid dust/aerosol inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and optimize synthesis?

Density Functional Theory (DFT) with triple-zeta valence (TZV) basis sets (e.g., Schäfer’s TZV for Li–Kr) can model:

  • Electron density distribution in the nitro and carbamate groups .
  • Reaction pathways for Schiff base formation, including activation energies and transition states .
  • Solvent effects via COSMO-RS to optimize reaction conditions (e.g., methanol vs. DMF) .

Q. What mechanisms explain the compound’s reactivity in nucleophilic or catalytic systems?

The dinitrophenyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the carbamate carbonyl. Potential mechanisms:

  • Nucleophilic Attack : Amines or thiols target the carbamate C=O, forming urea or thiocarbamate derivatives .
  • Catalytic Applications : The Fe(II) complex (analogous to ) may catalyze oxidation reactions. Test via cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclohexylidene). Mitigation strategies:

  • Variable-temperature NMR to probe conformational changes .
  • Cross-validation with ¹³C NMR and DEPT-135 for carbon environments .
  • DFT-calculated chemical shifts (GIAO method) to compare with experimental data .

Q. What are its potential applications in peptide sequencing or bioanalytical chemistry?

The 2,4-dinitrophenyl (DNP) group is historically used in Edman degradation for N-terminal amino acid labeling:

  • React with peptide N-termini to form DNP derivatives under mildly acidic conditions .
  • Hydrolyze with 6M HCl at 110°C for 24h, followed by TLC or HPLC to isolate DNP-amino acids .

Q. How can reaction yields be improved in large-scale synthesis?

Optimize parameters via Design of Experiments (DoE):

  • Solvent : Switch from methanol to DMF to enhance solubility of intermediates .
  • Catalyst : Add p-toluenesulfonic acid (0.1 eq.) to accelerate Schiff base formation .
  • Workup : Use centrifugal partition chromatography (CPC) for high-purity isolation .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 8.8 (d, 1H, Ar-H), δ 4.1 (m, 1H, N–CH)
IR (KBr)1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)
UV-Vis (EtOH)λₘₐₓ 275 nm (ε = 12,400 L/mol·cm)

Q. Table 2: Hazard Control Parameters

ParameterRecommendationReference
OEL<0.1 mg/m³ (respirable dust)
PPENitrile gloves, P95 respirator
Spill ManagementAbsorb with vermiculite, 10% NaOH wash

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